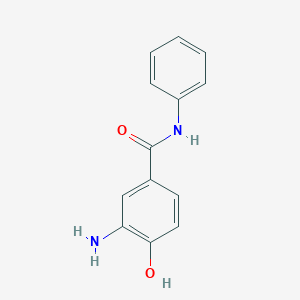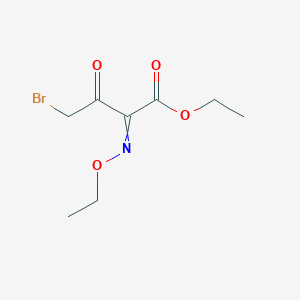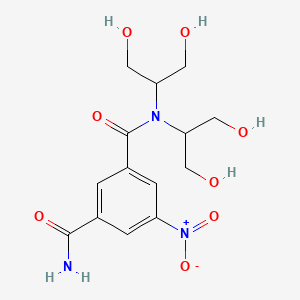
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with nitro and carboxamide groups, along with dihydroxypropyl chains. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Amidation: Formation of the carboxamide groups through the reaction of carboxylic acids with amines.
Hydroxylation: Addition of hydroxyl groups to the propyl chains using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Intermediates: The compound may generate reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-benzene-1,3-dicarboxamide: Lacks the nitro group, potentially altering its reactivity and applications.
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-chlorobenzene-1,3-dicarboxamide: Contains a chlorine substituent instead of a nitro group, which may affect its chemical properties.
Eigenschaften
CAS-Nummer |
60166-97-4 |
|---|---|
Molekularformel |
C14H19N3O8 |
Molekulargewicht |
357.32 g/mol |
IUPAC-Name |
3-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H19N3O8/c15-13(22)8-1-9(3-10(2-8)17(24)25)14(23)16(11(4-18)5-19)12(6-20)7-21/h1-3,11-12,18-21H,4-7H2,(H2,15,22) |
InChI-Schlüssel |
MJGROMGZRNDWFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)N(C(CO)CO)C(CO)CO)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


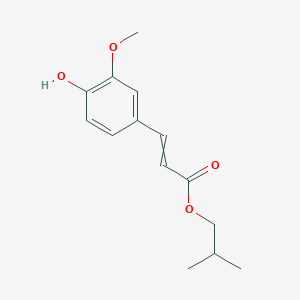
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
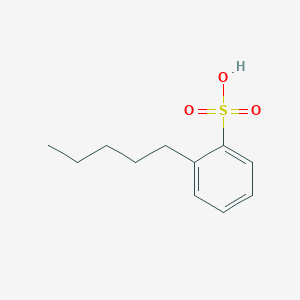
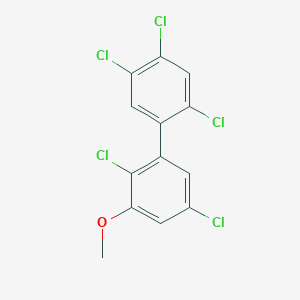
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
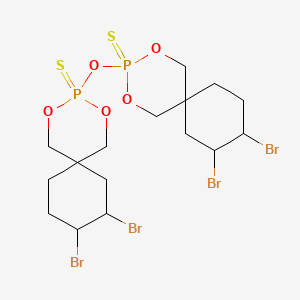

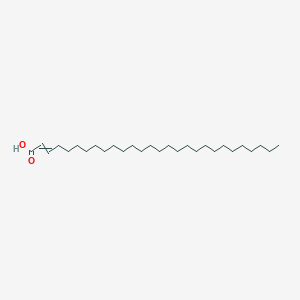
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
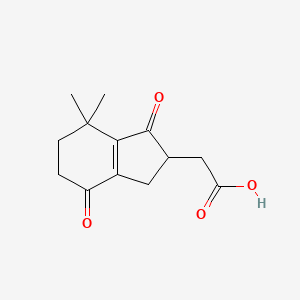
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

